molecular formula C16H26 B1599080 1,11-Hexadecadiyne CAS No. 71673-32-0

1,11-Hexadecadiyne

Cat. No. B1599080
CAS RN: 71673-32-0
M. Wt: 218.38 g/mol
InChI Key: GRDDITZXHDRNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,11-Hexadecadiyne is a chemical compound with the molecular formula C16H26 . It is a metabolite found in methanolic extracts of plants belonging to the genus "Exitiosa" .


Molecular Structure Analysis

The 1,11-Hexadecadiyne molecule contains a total of 41 bonds. There are 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, and 2 triple bonds .


Physical And Chemical Properties Analysis

1,11-Hexadecadiyne has a molecular weight of 218.38 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Polymer Synthesis and Crosslinking

1,11-Hexadecadiyne, along with other diynes, has been utilized in the synthesis of specialized polymers. Gentsy and Farona (1995) demonstrated the cyclotrimerization of diynes, including 1,11-dodecadiyne, to create benzocyclobutene-capped oligomers. These oligomers exhibit crosslinking reactions at high temperatures, resulting in thermosetting thermoplastics, which are hard at room temperature but soften at higher temperatures (Gentsy & Farona, 1995).

Semiconductor Materials

Diacetylene monomers like 1,11-dodecadiyne have been used to create semiconducting polymers. Grasso, Thakur, and Lando (1985) prepared crystallized and polymerized forms of 1,11-dodecadiyne, which were structurally characterized and found to have semiconductor properties (Grasso, Thakur, & Lando, 1985).

Material Science and Chemistry

In a broader context, diacetylenes, including 1,11-Hexadecadiyne, have been essential in the study of material science and chemistry. This includes research into crystal structures, vibrational amplitudes, and molecular conformation in various states. Studies such as those by Trætteberg et al. (1979) on similar diacetylenes provide insights into the molecular behavior of these compounds (Trætteberg et al., 1979).

Isotope Engineering

Hexadecadiynes can play a role in isotope engineering research. Vuong et al. (2018) explored the isotope engineering of lamellar compounds and its effects on van der Waals interactions in materials like hexagonal boron nitride. This research indicates potential applications of diacetylenes in modifying material propertiesthrough isotope engineering (Vuong et al., 2018).

Liquid-Crystalline Materials

Hexadecadiynes are also relevant in the synthesis and characterization of liquid-crystalline materials. Pieterse et al. (2001) synthesized Hexaazatriphenylene-hexacarboxy triimide, a material displaying liquid crystalline properties, potentially indicating a similar pathway for hexadecadiynes in developing advanced materials (Pieterse et al., 2001).

Environmental and Energy Applications

1,11-Hexadecadiyne's derivatives may find applications in environmental and energy research. For instance, Seth-Smith et al. (2002) described the biodegradation of explosives using Rhodococcus rhodochrous, which could be linked to broader applications of hexadecadiyne compounds in environmental remediation (Seth-Smith et al., 2002). Additionally, Cunningham et al. (1994) explored metal-catalyzed alkylation of alkenes, suggesting potential applications in fuel and energy sectors, where hexadecadiynes might be used as intermediates or catalysts (Cunningham et al., 1994).

Safety And Hazards

The safety data sheet for 1,11-Hexadecadiyne indicates that it is not particularly hazardous . It is intended for research use only .

Relevant Papers One relevant paper discusses the formation of self-assembled monolayers on Si(100) electrodes with different alkyl chain lengths for electron transfer studies . The paper explores the experimental conditions required for reacting hydrogen-terminated Si(100) with α,ω-diynes of different lengths via thermal hydrosilylation of 1,6-heptadiyne, 1,8-nonadiyne, 1,10-undecadiyne, and 1,15-hexadecadiyne .

properties

IUPAC Name

hexadeca-1,11-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1H,4-9,11,13-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDDITZXHDRNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072405
Record name 1,11-Hexadecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Hexadecadiyne

CAS RN

71673-32-0
Record name 1,11-Hexadecadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71673-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,11-Hexadecadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071673320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,11-Hexadecadiyne
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,11-Hexadecadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8072405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,11-Hexadecadiyne
Reactant of Route 2
Reactant of Route 2
1,11-Hexadecadiyne
Reactant of Route 3
1,11-Hexadecadiyne
Reactant of Route 4
1,11-Hexadecadiyne
Reactant of Route 5
Reactant of Route 5
1,11-Hexadecadiyne
Reactant of Route 6
Reactant of Route 6
1,11-Hexadecadiyne

Citations

For This Compound
18
Citations
H Cao, T Chen, Y Zhou, D Han, SF Yin… - Advanced Synthesis & …, 2014 - Wiley Online Library
A novel copper‐catalyzed selective semihydrogenation of terminal alkynes using hypophosphorous acid as hydrogen donor took place efficiently to afford the corresponding alkenes in …
Number of citations: 51 onlinelibrary.wiley.com
JO Odukoya, E Kayitesi, MP Mphahlele… - Journal of Culinary …, 2022 - Taylor & Francis
The impact of smoking on the volatile components of five fish species via a two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOF-MS) was …
Number of citations: 0 www.tandfonline.com
IO Nurain, CO Bewaji, JS Johnson… - Molecular …, 2017 - ACS Publications
Sickle cell disease (SCD) is a genetic blood disorder that affects the shape and transportation of red blood cells (RBCs) in blood vessels, leading to various clinical complications. Many …
Number of citations: 57 pubs.acs.org
RE Doolittle, AT Proveaux, RR Heath - Journal of Chemical Ecology, 1980 - Springer
The sex pheromones produced by females of the lesser peachtree borer,Synanthedon pictipes (Grote and Robinson), and the peachtree borer,Synanthedon exitiosa (Say), (E,Z)- and (Z,…
Number of citations: 21 link.springer.com
AMO Amoussa, A Sanni, L Lagnika - Asian J. Appl. Sci, 2020 - researchgate.net
The genus Acacia, an herb distributed worldwide comprises approximately 1200 species of the Fabaceae family belonging to the tribe Acacieae. Acacia species are relevance to food …
Number of citations: 19 www.researchgate.net
S Bai, L Seasotiya, A Malik, P Bharti… - … of Pharmacognosy and …, 2014 - phytojournal.com
The aim of this study was to carry out for identification of bioactive compounds from the chloroform extract of Acacia nilotica L. leaves by Gas chromatography and Mass spectroscopy (…
Number of citations: 35 www.phytojournal.com
AS Abdellatif, AAM Afifi, AMA Mahmoud… - Persian Journal of …, 2024 - biotaxa.org
The effect of some commercial stimulants on inducing resistance in tomato cultivars K186 F 1 and 023 F 1 to two-spotted spider mites (Tetranychus urticae Koch) was evaluated. The …
Number of citations: 4 www.biotaxa.org
MK Pillai, KS Matela, MJ George, DJ Young - scibru.fos.ubd.edu.bn
Chloroform seed extract from Schinus molle was analyzed for its phytochemical compositions by GC-MS. A total of 38 compounds were identified. S. molle has therapeutic applications …
Number of citations: 2 scibru.fos.ubd.edu.bn
P Paramalingam, NA Baharum, JO Abdullah, JK Hong… - Molecules, 2023 - mdpi.com
Fusarium wilt of bananas caused by Fusarium oxysporum f. sp. cubense Tropical Race 4 (Foc TR4) poses the most serious threat to banana production globally. The disease has been …
Number of citations: 6 www.mdpi.com
B CHOHAN - 2015 - dspace.dtu.ac.in
Blood shelf life is the main problem associated with transfusion medicine because shelf life of stored blood is only about 42-49 days in presence of suitable anticoagulant CPDA and …
Number of citations: 3 dspace.dtu.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.